Isopentyl formate

Description

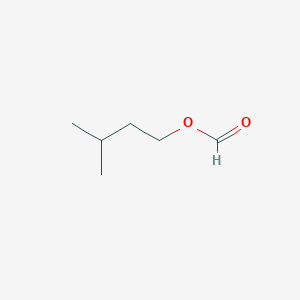

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYICAQFSCFURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861734 | |

| Record name | Isoamyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a plum-like odour | |

| Record name | 3-Methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.5 mg/mL at 25 °C, soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol, 1ml in 40ml 60% ethanol (in ethanol) | |

| Record name | 3-Methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.881-0.889 | |

| Record name | Isoamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-45-2 | |

| Record name | Isoamyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L53EN043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-93.5 °C | |

| Record name | 3-Methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Isopentyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopentyl formate (B1220265) (also known as isoamyl formate) is an organic ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid noted for its characteristic fruity aroma, reminiscent of plums or pears. This compound is widely utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Beyond its sensory applications, a thorough understanding of its physicochemical properties is essential for its synthesis, purification, handling, and for exploring its potential in various scientific and industrial applications, including as a solvent or an intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the key physicochemical properties of isopentyl formate, details established experimental protocols for their determination, and presents a logical workflow for its synthesis and quality control.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, plum-like | [3] |

| Density | 0.882 g/cm³ at 20°C0.859 g/mL at 25°C | [4][1] |

| Boiling Point | 123-124 °C at 760 mmHg | [1][2] |

| Melting Point | -93 °C | [1][5][4] |

| Refractive Index (n²⁰/D) | 1.397 | [1][4] |

Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Vapor Pressure | 10 mmHg at 17.1 °C9.97 mmHg at 20 °C13.4 mmHg at 25 °C | [1][4][6][5] |

| Flash Point | 22.3 °C (closed cup)26 °C (closed cup) | [4] |

| Solubility in Water | 3.5 g/L at 25 °C (slightly soluble) | [5][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, most fixed oils, mineral oil, and propylene (B89431) glycol | [1][4][7][8] |

| LogP (Octanol/Water Partition Coefficient) | 1.84 | [4] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-150 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the this compound is below the level of the heating fluid.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise volume used for accurate density measurements.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer and its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it (m_water).

-

Empty the pycnometer, rinse it with acetone, and dry it thoroughly.

-

Fill the pycnometer with this compound, insert the stopper, and equilibrate it in the constant temperature water bath at the same temperature.

-

Dry the exterior of the pycnometer and weigh it (m_sample).

-

Calculate the density of this compound using the following formula: Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water (The density of water at the experimental temperature must be known).

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with Amici prisms)

-

This compound sample

-

Dropper or pipette

-

Lens paper and ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the light source.

-

Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20.0 °C). Allow sufficient time for temperature equilibration.

-

Clean the surfaces of the prisms with a soft tissue moistened with ethanol or acetone and allow them to dry.

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark section.

-

If using a white light source, adjust the Amici prisms to eliminate any color dispersion and obtain a sharp, achromatic borderline.

-

Adjust the refractometer so that the borderline between the light and dark fields is exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

Synthesis and Quality Control Workflow

The most common method for the laboratory and industrial synthesis of this compound is the Fischer esterification of isopentyl alcohol with formic acid, using an acid catalyst. The subsequent purification and quality control are crucial to ensure the final product meets the required standards for its intended use, particularly in the flavor and fragrance industry.

Caption: A flowchart illustrating the synthesis of this compound via Fischer esterification followed by purification and quality control steps.

The quality control of the final product typically involves a series of analytical tests to confirm its identity, purity, and sensory characteristics.

Caption: A diagram showing the key analytical techniques used in the quality control of this compound for the flavor and fragrance industry.

References

- 1. scribd.com [scribd.com]

- 2. scispace.com [scispace.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. kaycantest.com [kaycantest.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Natural Occurrence of Isopentyl Formate in Fruits and Plants

This technical guide provides a comprehensive overview of the natural occurrence of isopentyl formate (B1220265), a volatile ester contributing to the characteristic fruity aroma of many plants. This document summarizes the available quantitative data, details common experimental protocols for its analysis, and visualizes the biosynthetic pathways and experimental workflows.

Introduction

Isopentyl formate, also known as isoamyl formate, is an organic ester with the chemical formula C₆H₁₂O₂. It possesses a distinct fruity aroma, often described as reminiscent of plum or blackcurrant[1]. This volatile organic compound (VOC) is a natural constituent of the aroma profile of numerous fruits and plants, playing a role in their unique sensory characteristics[2][3][4]. An understanding of its natural occurrence, biosynthesis, and analytical quantification is valuable for researchers in food science, flavor chemistry, and drug development, where natural compounds are often investigated for their bioactive properties.

Quantitative Occurrence of this compound

The concentration of this compound in fruits and plants can vary significantly based on factors such as species, cultivar, ripeness, and environmental conditions. While this compound is reported to be present in a variety of fruits including apples, bananas, strawberries, and pears, comprehensive quantitative data is limited in publicly available literature. The following table summarizes the available data. It is important to note that "present" indicates the compound was identified, but a specific concentration was not provided in the cited source.

| Plant/Fruit Species | Cultivar/Variety | Concentration | Analytical Method | Reference |

| Apple (Malus domestica) | Fuji | Odor-active, not quantified | GC-MS | [5] |

| Banana (Musa acuminata) | Naturally Ripened | Present, not quantified | GC-MS | [6] |

Note: The study on naturally ripened bananas identified "2-pentyl formate," which is likely a synonym or a closely related isomer of this compound. The total aromatic concentration was reported as 60,437 µg/kg, but the specific concentration of this formate ester was not detailed[6]. The scarcity of precise quantitative data highlights a research gap in the comprehensive profiling of this specific volatile compound across different plant matrices.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a part of the larger metabolic pathway for the formation of volatile esters. The final step is catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA molecule[7][8][9]. The precursors for this compound are isopentyl alcohol and formyl-CoA. Isopentyl alcohol is primarily derived from the catabolism of the branched-chain amino acid leucine (B10760876). Formyl-CoA is a one-carbon donor in various metabolic pathways.

Biosynthesis of this compound.

Experimental Protocols

The analysis of this compound and other volatile compounds in plant materials is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and suitable for the analysis of volatile and semi-volatile organic compounds.

Protocol: Analysis of this compound in Fruit Samples by HS-SPME-GC-MS

1. Materials and Reagents:

-

Ripe, defect-free fruit samples

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Internal standard solution (e.g., 2-octanol (B43104) in methanol)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation:

-

Homogenize a representative portion of the fruit sample (e.g., 100 g) to a fine puree.

-

Weigh 5 g of the fruit homogenate into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a known concentration of the internal standard solution.

-

Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

-

Place the sealed vial in a temperature-controlled autosampler tray or water bath set to a specific temperature (e.g., 40-60 °C).

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

4. GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., 250 °C for 5 minutes).

-

GC Conditions (Example):

-

Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at a rate of 5 °C/min, and hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

5. Data Analysis and Quantification:

-

Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify this compound by comparing its peak area to the peak area of the internal standard. Construct a calibration curve using standard solutions of this compound at various concentrations.

HS-SPME-GC-MS Experimental Workflow.

Logical Relationships in Analytical Method Optimization

The successful analysis of this compound is dependent on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships between key experimental variables.

Key Variable Relationships in Analysis.

Conclusion

This compound is a naturally occurring ester that contributes to the aroma of various fruits and plants. Its biosynthesis primarily involves the esterification of isopentyl alcohol, derived from leucine metabolism, and a formate group from one-carbon metabolism, catalyzed by alcohol acyltransferases. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of experimental parameters. This guide provides a foundational understanding for researchers and scientists working on fruit and plant flavor chemistry and the characterization of natural volatile compounds. Further research is warranted to expand the quantitative database of this compound across a wider range of plant species and cultivars to better understand the factors influencing its natural variation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Profiles of Volatile and Phenolic Compounds as Markers of Ripening Stage in Candonga Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induced Ripening Agents and Their Effect on Fruit Quality of Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile and Sensory Characterization of La Mancha Trujillo Melons over Three Consecutive Harvests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Volatile Compounds in ‘Fuji’ Apples in the Different Regions in China [jstage.jst.go.jp]

- 9. maxapress.com [maxapress.com]

A Comprehensive Technical Guide to the Solubility of Isopentyl Formate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl formate (B1220265) (also known as isoamyl formate) is an organic ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid with a characteristic fruity aroma, reminiscent of pears and plums. This compound is widely utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. In the context of scientific research and drug development, understanding the solubility of isopentyl formate in various solvents is crucial for its application as a solvent, a reaction medium, or for extraction and purification processes. This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents and water, supported by quantitative data, detailed experimental methodologies, and logical workflow diagrams.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better at dissolving non-polar solutes. This compound, being an ester, possesses both a polar carbonyl group and a non-polar alkyl chain, giving it a moderate polarity and influencing its solubility in different types of solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents and water. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Organic Solvents at 25°C [1]

| Solvent | Chemical Formula | Solubility (g/L) |

| Acetone | C₃H₆O | 247.95 |

| Acetonitrile | C₂H₃N | 131.5 |

| n-Butanol | C₄H₁₀O | 146.52 |

| 2-Butanone | C₄H₈O | 180.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 264.4 |

| 1,4-Dioxane | C₄H₈O₂ | 179.79 |

| Ethanol | C₂H₆O | 224.85 |

| Ethyl Acetate | C₄H₈O₂ | 158.96 |

| Isobutanol | C₄H₁₀O | 126.83 |

| Isopropanol | C₃H₈O | 167.38 |

| Methanol | CH₄O | 189.22 |

| Methyl Acetate | C₃H₆O₂ | 176.82 |

| n-Propanol | C₃H₈O | 167.73 |

| Tetrahydrofuran (THF) | C₄H₈O | 452.61 |

| Toluene | C₇H₈ | 21.82 |

Table 2: Solubility of this compound in Water

| Temperature | Solubility | Source |

| 25°C | 3.5 g/L | [1][2] |

| Not Specified | 0.33 g / 100 mL (3.3 g/L) | [3] |

| Not Specified | Soluble in 300 volumes of H₂O (~3.33 g/L) | [4] |

Qualitative Solubility Information:

-

Generally Soluble In: Chloroform, ether, most fixed oils, mineral oil, and propylene (B89431) glycol.[4][5][6][7][8]

Experimental Protocols for Solubility Determination

While the precise methods for generating all the data in Table 1 are not publicly detailed, a standard and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the Flask Method , adapted from established guidelines such as the OECD Guideline 105 for water solubility. This method is suitable for determining the saturation concentration of a solute in a solvent.

Adapted Flask Method for Organic Solvents

1. Principle:

An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

2. Materials and Apparatus:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters (chemically resistant to the solvents used)

-

Analytical balance

3. Procedure:

-

Preparation of the Test Mixture:

-

Into a series of stoppered flasks, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each flask. The excess should be clearly visible as a separate phase or as droplets.

-

-

Equilibration:

-

Place the flasks in a mechanical shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the temperature-controlled bath to let the phases separate.

-

To ensure complete separation of the undissolved this compound, centrifuge the samples at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. To avoid contamination from the undissolved phase, the sample should be taken from the middle of the solvent layer.

-

Filter the aliquot through a syringe filter that is compatible with the solvent.

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

4. Data Reporting:

The solubility is reported as the mean of at least three replicate determinations, expressed in g/L or other appropriate units, along with the standard deviation and the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination and reporting of the solubility of a liquid compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key relationships influencing its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in a variety of organic solvents and water. The quantitative data presented in the tables, along with the detailed experimental protocol and workflow diagrams, offer valuable resources for researchers, scientists, and professionals in drug development. A thorough understanding of the solubility characteristics of this compound is essential for its effective use in various scientific and industrial applications, from chemical synthesis and purification to the formulation of consumer products. The provided information serves as a foundational reference for any work involving this versatile ester.

References

- 1. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. isoamyl formate, 110-45-2 [thegoodscentscompany.com]

- 4. This compound | 110-45-2 [chemicalbook.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scent.vn [scent.vn]

- 8. Isoamyl formate | C6H12O2 | CID 8052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Isopentyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopentyl formate (B1220265), a common ester with applications in various scientific fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for isopentyl formate.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (Formyl H) | ~8.06 | Singlet (s) | N/A |

| H-4 (O-CH₂) | ~4.20 | Triplet (t) | ~6.8 |

| H-5 (-CH₂-) | ~1.56 | Quartet (q) | ~6.8 |

| H-6 (-CH-) | ~1.71 | Nonet (n) | ~6.7 |

| H-7 (-CH₃) | ~0.94 | Doublet (d) | ~6.6 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer used.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

| C-1 (C=O) | ~161.2 |

| C-4 (-O-CH₂-) | ~62.9 |

| C-5 (-CH₂-) | ~37.5 |

| C-6 (-CH-) | ~25.1 |

| C-7 (-CH₃) | ~22.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch | Alkane |

| ~1725 | C=O stretch | Ester |

| ~1180 | C-O stretch | Ester |

Saturated esters typically exhibit a strong, sharp absorption band for the C=O stretch in the range of 1750-1735 cm⁻¹.[2][3] The C-O stretching vibrations in esters usually appear as two or more bands in the 1300-1000 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the molecule.

| m/z | Relative Intensity (%) | Possible Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 70 | High | [M - C₂H₄O]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The fragmentation of esters in mass spectrometry often involves cleavage of the C-O bond and rearrangements.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (for Liquid Samples)

-

Sample Preparation :

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

FT-IR Spectroscopy Protocol (for Neat Liquid)

-

Sample Preparation :

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Select the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrument absorbances.

-

-

Data Acquisition :

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid sample (this compound) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Synthesis of Isopentyl Formate from Isopentyl Alcohol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopentyl formate (B1220265), an ester recognized for its characteristic fruity aroma and applications as a flavoring agent and solvent.[1] The primary synthesis route detailed is the Fischer esterification of isopentyl alcohol with formic acid, a classic and effective method for ester production. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

Isopentyl formate (also known as isoamyl formate) is an organic ester naturally found in various fruits such as apples and strawberries, and in beverages like rum and whiskey.[1] Its distinct plum and black-currant-like aroma makes it a valuable compound in the food and fragrance industries.[1] Beyond its sensory properties, this compound also serves as a solvent for resins and cellulose (B213188) esters.[1] The synthesis of this ester is typically achieved through the acid-catalyzed esterification of isopentyl alcohol (3-methyl-1-butanol) and formic acid.

Chemical Principles: The Fischer Esterification

The synthesis of this compound from isopentyl alcohol and formic acid is a prime example of the Fischer esterification reaction. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[2][3] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[2][3]

Key principles of the Fischer esterification include:

-

Acid Catalysis: A strong acid, such as concentrated sulfuric acid, is typically used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

-

Le Châtelier's Principle: To maximize the yield of the ester, the reaction equilibrium can be shifted to the right by either using an excess of one of the reactants (typically the less expensive one) or by removing one of the products (usually water) as it is formed.[2]

The mechanism for the acid-catalyzed Fischer esterification is illustrated in the diagram below.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method 1 utilizes a homogenous acid catalyst, while Method 2 employs a solid acid catalyst.

Method 1: Synthesis using Concentrated Sulfuric Acid

This protocol is based on a standard Fischer esterification procedure.[1]

Materials:

-

Formic acid

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid

-

Benzene (B151609) (or another suitable solvent for azeotropic removal of water, like toluene)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Oil-water separator (Dean-Stark apparatus)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and an oil-water separator, combine formic acid (1 mole), isopentyl alcohol (1.2 moles), and benzene (100 mL).[1]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.015 moles) to the reaction mixture while stirring.[1]

-

Reflux: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the oil-water separator. Continue refluxing until no more water is produced.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Extract the aqueous layer with a portion of benzene to recover any dissolved product.[1]

-

Combine the organic layers and wash sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.[1] Be cautious as the addition of sodium bicarbonate will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Wash the organic layer again with water.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent.

-

Remove the benzene solvent under reduced pressure using a rotary evaporator.[1]

-

Purify the crude this compound by simple distillation. Collect the fraction that distills at the boiling point of this compound (approximately 123-124°C).

-

Method 2: Synthesis using a Solid Acid Catalyst

This method offers a more environmentally friendly approach by replacing the corrosive liquid acid with a reusable solid catalyst.

Materials:

-

Formic acid

-

Isopentyl alcohol

-

Strongly acidic sulfonated polystyrene cation exchange resin (solid acid catalyst)[1]

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a three-necked flask, add the solid acid catalyst, formic acid, and isopentyl alcohol.[1] The flask should be equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Reflux: Heat the mixture with stirring to reflux. The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., by GC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and filter to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.

-

The subsequent work-up and purification steps are similar to Method 1, involving washing with sodium bicarbonate solution, drying over an anhydrous salt, and purification by distillation.

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound and the analogous synthesis of isopentyl acetate.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value | Reference |

| Reactants | Isopentyl Alcohol & Formic Acid | [1] |

| Catalyst | Concentrated H₂SO₄ | [1] |

| Molar Ratio (Formic Acid:Isopentyl Alcohol) | 1 : 1.2 | [1] |

| Catalyst Loading (moles per mole of limiting reactant) | 0.015 | [1] |

| Solvent | Benzene | [1] |

| Reaction Condition | Reflux | [1] |

| Reference Yield | 89.0% | [4] |

Table 2: Comparative Data from Isopentyl Acetate Synthesis

| Parameter | Value | Reference |

| Reactants | Isopentyl Alcohol & Acetic Acid | [2] |

| Catalyst | Concentrated H₂SO₄ | [2] |

| Molar Ratio (Acetic Acid:Isopentyl Alcohol) | ~2.3 : 1 | [2] |

| Reaction Time | 1 hour | [2] |

| Reaction Condition | Reflux | [2] |

| Reported Yield | 80-90% | [2] |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis and purification of this compound can be visualized as follows:

Conclusion

The synthesis of this compound from isopentyl alcohol and formic acid via Fischer esterification is a robust and well-established method. By carefully controlling reaction conditions, such as reactant ratios, catalyst concentration, and removal of water, high yields of the desired ester can be achieved. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this compound for various applications. The use of solid acid catalysts presents a promising avenue for greener and more sustainable production of this important ester.

References

An In-depth Technical Guide to Isopentyl Formate: Key Characteristics and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Isopentyl formate (B1220265), also known as isoamyl formate, is an organic ester recognized for its significant contribution to the flavor and fragrance industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its aroma profile, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties

Isopentyl formate is a colorless, oily, and transparent liquid.[2] It is formed from the esterification of isoamyl alcohol and formic acid.[3] Natural occurrences of this compound have been identified in a variety of fruits and fermented beverages, including apples, strawberries, pineapples, rum, and various wines.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂[2] |

| Molar Mass | 116.16 g/mol [2] |

| Density | 0.859 g/mL at 25 °C[2] |

| Melting Point | -93 °C[2] |

| Boiling Point | 123-124 °C[2] |

| Flash Point | 27 °C[3] |

| Vapor Pressure | 10 mm Hg at 17.1 °C[2] |

| Refractive Index | n20/D 1.397[2] |

| Water Solubility | 3.5 g/L at 25 °C[3] |

| Solubility | Soluble in ethanol, ether, most non-volatile oils, mineral oil, and propylene (B89431) glycol; insoluble in glycerol.[2][6] |

Aroma Profile

The aroma of this compound is predominantly characterized as fruity.[7] More specifically, it is described as having notes of plum, black currant, pear, and apple.[1][7][8] Its scent is considered one of the most potent among formic acid esters.[2] The overall profile is sweet and ethereal, with some descriptions also including green, waxy, and dry, earthy undertones.[9]

Table 2: Organoleptic Properties of this compound

| Attribute | Descriptors |

| Odor Type | Fruity, Green[7][9] |

| Odor Description | Plum, black currant, ethereal, vinous, dry, earthy, sharp, apple, waxy[7][9] |

| Taste Description | Sweet, with corresponding fruity notes[7] |

Experimental Protocols

1. Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of isoamyl alcohol with an excess of formic acid.[3]

-

Reactants: Isoamyl alcohol and concentrated formic acid. Formic acid serves as both a reactant and a catalyst.[3]

-

Procedure:

-

A mixture of isoamyl alcohol and an excess of formic acid is prepared.

-

The mixture is refluxed to drive the reaction towards the formation of the ester.

-

After the reaction is complete, the mixture is cooled.

-

The product is purified through distillation to separate the this compound from unreacted starting materials and byproducts.[10]

-

2. Identification Methods

A two-step chemical identification process can be employed:

-

Step 1: Saponification

-

Take 1 mL of the this compound sample and add 10 mL of a sodium hydroxide (B78521) solution (1 part NaOH to 25 parts water).

-

Heat the mixture in a water bath, shaking for 5 minutes. The characteristic fruity aroma will dissipate, and the smell of isopentyl alcohol will become apparent in the upper oily layer.[4]

-

-

Step 2: Formic Acid Test

-

Take 1 mL of the lower aqueous solution from the previous step and add 1.5 mL of hydrochloric acid (1 part HCl to 3 parts water).

-

Add approximately 20 mg of magnesium powder in portions until gas evolution ceases.

-

Add 3 mL of sulfuric acid (3 parts H₂SO₄ to 2 parts water) and 10 mg of chromic acid.

-

Mix well and heat in warm water for 10 minutes. The appearance of a reddish-purple color confirms the presence of the formate group.[4]

-

3. Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a key technique for characterizing the aroma profile of volatile compounds like this compound.[11] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12]

-

Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs the eluting compounds to both a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated olfactometry port where a trained sensory panelist can sniff the effluent.[13]

-

Sample Preparation: A solution of this compound is prepared, often at a 10% concentration in a solvent like dipropylene glycol, to be smelled by the panelist.[9]

-

Analysis:

-

The sample is injected into the GC, and the volatile compounds are separated based on their boiling points and polarity.

-

As each compound elutes, the panelist at the olfactometry port records the perceived aroma character and intensity.

-

The instrumental detector simultaneously provides quantitative data and, in the case of a mass spectrometer, structural information for identification.

-

-

Data Interpretation: The resulting data provides a correlation between specific chemical compounds and their perceived aroma, allowing for a detailed characterization of the overall scent profile.[11]

Visualizations

Caption: Experimental workflow for aroma analysis of this compound.

Caption: Relationship between chemical properties and sensory perception.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Isoamyl formate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 110-45-2 [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. isoamyl formate [flavscents.com]

- 10. Page loading... [guidechem.com]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds | MDPI [mdpi.com]

- 13. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

Isopentyl Formate as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl formate (B1220265) (isoamyl formate) is a volatile organic compound (VOC) recognized for its characteristic fruity aroma, leading to its widespread use in the food, beverage, and fragrance industries.[1][2] As a VOC, it contributes to atmospheric chemistry and has potential implications for environmental and human health. This technical guide provides a comprehensive overview of isopentyl formate, detailing its physicochemical properties, natural occurrence, synthesis, and analytical methods for its quantification. Furthermore, it explores its role as a VOC, including its atmospheric fate and potential health effects, and delves into the biological impact of its metabolites, offering insights into potential interactions with cellular signaling pathways.

Introduction

This compound (IUPAC name: 3-methylbutyl formate) is an ester formed from isopentyl alcohol and formic acid.[2] It is a colorless liquid naturally found in various fruits such as apples and bananas, as well as in honey and some alcoholic beverages.[1][3] Its volatile nature and pleasant odor make it a valuable compound in the formulation of flavorings and fragrances.[1][4] However, its volatility also classifies it as a VOC, a group of compounds that can participate in atmospheric photochemical reactions, contributing to the formation of ground-level ozone and other secondary air pollutants.[5] Understanding the complete profile of this compound, from its synthesis to its environmental and biological interactions, is crucial for its safe and effective use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various applications and its fate in the environment.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [2][6] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, plum, blackcurrant | [2][7] |

| Boiling Point | 123-124 °C | [2][6] |

| Melting Point | -93.5 °C | [2] |

| Density | 0.859 - 0.889 g/cm³ at 25 °C | [2][6] |

| Vapor Pressure | 9.97 mmHg at 20 °C; 13.4 mmHg at 25 °C | [2] |

| Flash Point | 27 °C (80.6 °F) | [2] |

| Solubility in Water | 3.5 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, chloroform, most fixed oils, and propylene (B89431) glycol. | [1][6][8] |

| LogP (o/w) | 1.72 - 1.84 | [9][10] |

Synthesis of this compound

This compound is commercially synthesized via the Fischer esterification of isopentyl alcohol with formic acid, typically in the presence of an acid catalyst.

Reaction Scheme

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of similar esters.[11][12][13]

Materials:

-

Isopentyl alcohol

-

Formic acid (excess can be used as a solvent and catalyst)[14]

-

Concentrated sulfuric acid (optional catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and an excess of formic acid. If not using excess formic acid as the catalyst, add a catalytic amount of concentrated sulfuric acid (a few drops). Add boiling chips.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[15]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess formic acid and catalyst.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[12]

-

Wash with brine to aid in the separation of the organic and aqueous layers and to remove residual water.[11]

-

-

Drying and Isolation:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the dried ester.

-

-

Purification: Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 123-124 °C.[6]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of volatile esters like this compound in various matrices.[9][10]

Experimental Protocol: Headspace GC-MS Analysis

This protocol is a general guideline for the analysis of volatile compounds in a liquid matrix.[16][17][18]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile compound analysis (e.g., a mid-polarity column like DB-5ms)

Procedure:

-

Sample Preparation:

-

Place a known amount of the sample (e.g., food, beverage, or environmental sample) into a headspace vial.

-

For quantitative analysis, add an appropriate internal standard.

-

Seal the vial.

-

-

Headspace Incubation:

-

Incubate the vial at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

-

GC-MS Analysis:

-

Inject a portion of the headspace gas into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

-

This compound as a Volatile Organic Compound (VOC)

As a VOC, this compound can be released into the atmosphere from both natural and anthropogenic sources. Its atmospheric chemistry is of interest due to its potential to contribute to the formation of photochemical smog.

Atmospheric Fate and Photochemical Ozone Creation Potential (POCP)

The atmospheric degradation of this compound initiated by •OH radicals is expected to proceed via hydrogen abstraction from the various C-H bonds in the molecule, leading to the formation of several degradation products.[20] The atmospheric lifetime of this compound is estimated to be on the order of a few days, depending on the concentration of •OH radicals.

Health and Environmental Effects

Human Health

This compound is generally considered to have low acute toxicity.[21] However, as with many volatile organic compounds, exposure to high concentrations can cause irritation to the eyes, skin, and respiratory system.[10][22]

Toxicological Data:

| Endpoint | Species | Value | Reference |

| LD₅₀ (oral) | Rat | 9840 mg/kg | [21] |

| LD₅₀ (oral) | Rabbit | 3020 mg/kg | [21] |

| LD₅₀ (dermal) | Rabbit | >5 g/kg | [23] |

Environmental Fate

The environmental fate of this compound is primarily governed by its volatility and biodegradability. In the atmosphere, it undergoes degradation as described above. In aquatic environments, it is expected to have low to moderate mobility in soil and to biodegrade. Information on its ecotoxicity is limited, but high concentrations may be harmful to aquatic life.[19]

Biological Effects and Potential Signaling Pathway Interactions

Direct studies on the interaction of this compound with specific cellular signaling pathways are scarce. However, insights can be gained by examining the biological effects of its expected metabolites: isopentyl alcohol and formic acid. Upon ingestion or absorption, esters are often hydrolyzed by esterases in the body.

Metabolism of this compound

Biological Effects of Metabolites

-

Isopentyl Alcohol: This metabolite is a component of fusel oil and has been studied in the context of alcoholic beverages. High concentrations can have toxic effects, including central nervous system depression.[24] Some studies suggest it can inhibit the metabolism of other compounds and may have effects on DNA.[24] Chronic exposure to alcohols can lead to oxidative stress and affect various cellular signaling pathways.[25]

-

Formic Acid (Formate): Formate is a key intermediate in one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and amino acids.[10] Recent research has shown that formate can act as a signaling molecule, influencing cellular energy metabolism.[1] Specifically, formate can induce a metabolic switch that leads to an increase in adenine (B156593) nucleotide (ATP, ADP, AMP) levels, an increased rate of glycolysis, and the repression of AMP-activated protein kinase (AMPK) activity.[1][6] AMPK is a central regulator of cellular energy homeostasis.

Potential Indirect Signaling Pathway

Based on the effects of its metabolite, formate, this compound could indirectly influence cellular signaling related to energy metabolism.

Conclusion

This compound is a significant volatile organic compound with important applications in the flavor and fragrance industries. Its synthesis and analysis are well-established, primarily involving Fischer esterification and GC-MS, respectively. As a VOC, its atmospheric chemistry warrants consideration, particularly its potential to contribute to ozone formation. While direct evidence of this compound's interaction with cellular signaling pathways is limited, its metabolic breakdown into isopentyl alcohol and formic acid suggests potential indirect effects. The influence of formate on one-carbon and energy metabolism, including the AMPK signaling pathway, is a noteworthy area for further research, especially for professionals in drug development and toxicology seeking to understand the broader biological impacts of such commonly used compounds. This guide provides a foundational technical overview to support further investigation and informed use of this compound.

References

- 1. Formate induces a metabolic switch in nucleotide and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Kinetics of Formate Metabolism in Folate-deficient and Folate-replete Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanol's actions on cAMP-mediated signaling in cells transfected with type VII adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical Ozone Creation Potential: Significance and symbolism [wisdomlib.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. fluorocarbons.org [fluorocarbons.org]

- 10. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoamyl formate - Wikipedia [en.wikipedia.org]

- 15. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Impact of Formate Supplementation on Body Weight and Plasma Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Formic acid - Wikipedia [en.wikipedia.org]

- 20. Formic acid, a novel metabolite of chronic ethanol abuse, causes neurotoxicity, which is prevented by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differences between isoamyl alcohol and ethanol on the metabolism and DNA ethylation of N-nitrosodiethylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alcohol-induced oxidative stress and cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Formate induces a metabolic switch in nucleotide and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biosynthetic Pathways of Isopentyl Formate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl formate (B1220265), also known as isoamyl formate, is a volatile ester that contributes to the characteristic fruity and floral aromas of many plants, fruits, and fermented beverages.[1][2] Its natural occurrence in species such as Plectranthus glabratus and various fruits like mangoes and plums suggests the existence of specific biosynthetic pathways.[1] This technical guide provides a comprehensive overview of the potential biosynthetic routes for isopentyl formate, drawing upon established knowledge of ester biosynthesis and the metabolic pathways of its precursors. While the direct enzymatic formation of this compound has not been extensively characterized in the literature, this document outlines the likely enzymatic players and pathways, provides detailed experimental protocols for their investigation, and presents relevant quantitative data to inform future research.

The biosynthesis of this compound is predicated on the convergence of two metabolic pathways that supply its constituent precursors: isopentyl alcohol and a formyl group donor, likely formyl-coenzyme A (formyl-CoA). The final condensation step is hypothesized to be catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters.[3]

I. Biosynthesis of Precursors

The formation of this compound necessitates the availability of its two fundamental components within the cellular environment: isopentyl alcohol and a formyl donor.

Isopentyl Alcohol Biosynthesis

Isopentyl alcohol (3-methyl-1-butanol) is a higher alcohol, or fusel alcohol, primarily produced through the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway in microorganisms such as yeast. In plants, analogous pathways are believed to exist.

The key steps in this pathway are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

-

Decarboxylation: α-Ketoisocaproate is decarboxylated to isovaleraldehyde (B47997) by a keto-acid decarboxylase.

-

Reduction: Isovaleraldehyde is reduced to isopentyl alcohol by an alcohol dehydrogenase.

An alternative proposed pathway for the synthesis of five-carbon alcohols, including isopentyl alcohol, involves the mevalonate (B85504) (MVA) pathway, which is central to isoprenoid biosynthesis. This route would proceed via the dephosphorylation of isopentenyl diphosphate (B83284) (IPP) and subsequent reduction steps.

Formyl-CoA and Formic Acid Biosynthesis

The formyl group donor for this compound synthesis is likely formyl-CoA, although direct esterification with formic acid catalyzed by certain enzymes cannot be entirely ruled out in some organisms. Formyl-CoA is an intermediate in various metabolic pathways.

Potential sources of formyl-CoA and formic acid include:

-

One-Carbon Metabolism: Formate can be generated from serine, glycine, and other one-carbon donors and can be activated to formyl-CoA.

-

Oxalate Degradation: In some bacteria, such as Oxalobacter formigenes, formyl-CoA is a key intermediate in the breakdown of oxalate. The enzyme formyl-CoA transferase is central to this pathway.

-

CO2 Reduction: Some organisms can synthesize formic acid from carbon dioxide, which can then be potentially activated to formyl-CoA.

II. The Final Condensation Step: The Role of Alcohol Acyltransferases (AATs)

The final and pivotal step in the biosynthesis of this compound is the condensation of isopentyl alcohol with a formyl donor. This reaction is most likely catalyzed by an alcohol acyltransferase (AAT), a diverse family of enzymes responsible for the synthesis of a wide array of volatile esters in plants and yeast.[3]

AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol. The general reaction is as follows:

Acyl-CoA + Alcohol ⇌ Ester + Coenzyme A

In the context of this compound biosynthesis, the proposed reaction is:

Formyl-CoA + Isopentyl Alcohol ⇌ this compound + Coenzyme A

While AATs are known to have broad substrate specificity, accepting a variety of alcohol and acyl-CoA substrates, their activity with formyl-CoA has not been well-documented.[3] Most studies on AATs have focused on their role in producing acetate, propionate, and butyrate (B1204436) esters.[3] Therefore, the involvement of a specific AAT in this compound synthesis remains a strong hypothesis that requires experimental validation. It is plausible that an AAT with a sufficiently promiscuous active site could accommodate the small formyl group.

III. Proposed Biosynthetic Pathways

Based on the evidence for the synthesis of the precursors and the known function of AATs, we propose two primary potential biosynthetic pathways for this compound.

IV. Data Presentation

Currently, there is a lack of quantitative data specifically on the enzymatic synthesis of this compound in natural systems. However, data from studies on related esters and the enzymes involved can provide a valuable framework for future investigations.

Table 1: Substrate Specificity of Selected Alcohol Acyltransferases

| Enzyme Source | Enzyme Name | Preferred Alcohol Substrate(s) | Preferred Acyl-CoA Substrate(s) | Reference |

| Fragaria × ananassa (Strawberry) | SAAT | C1 to C10 alcohols | Acetyl-CoA, Butanoyl-CoA | [4] |

| Musa sapientum (Banana) | AAT | Butyl alcohol, Amyl alcohol | Acetyl-CoA | [4] |